Tyr-Pro-Phe
Overview
Description
Tyr-Pro-Phe is a tripeptide composed of the amino acids tyrosine, proline, and phenylalanine. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
The primary target of the Tyr-Pro-Phe peptide is the adiponectin receptor 1 (AdipoR1) found in skeletal muscle L6 myotubes . Adiponectin is a protein hormone that modulates several metabolic processes, including glucose regulation and fatty acid oxidation. The this compound peptide acts as an agonist to this receptor, meaning it binds to the receptor and activates it .
Mode of Action
Upon binding to the AdipoR1, this compound induces the expression of glucose transporter 4 (Glut4) in the plasma membrane, along with the activation of adenosine monophosphate-activated protein kinase (AMPK) . This interaction results in increased glucose uptake in the cells . The mode of interaction of the three aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, with the benzyl side chain of phenylalanine, has been examined .
Biochemical Pathways
The activation of AMPK by this compound leads to the translocation of Glut4 to the plasma membrane, which in turn increases glucose uptake . This process is part of the cellular response to low energy levels and is a key mechanism in the regulation of glucose homeostasis. The this compound peptide, therefore, plays a role in the regulation of glucose metabolism.
Pharmacokinetics
They are metabolized by various enzymes and are excreted primarily in the urine .
Result of Action
The primary result of the action of this compound is an increase in glucose uptake in cells . This can have significant effects at the molecular and cellular levels, potentially influencing energy production and utilization within the cell. In addition, this compound has been shown to have cytotoxic and cytostatic effects in melanoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of a similar peptide, cyclo(Pro-Pro), was found to be stable across a wide temperature range and maintained a higher yield in neutral and weakly alkaline environments . .
Biochemical Analysis
Biochemical Properties
Tyr-Pro-Phe plays a crucial role in biochemical reactions, particularly in the context of peptide signaling and enzymatic interactions. This tripeptide interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can bind to opioid receptors, modulating their activity and affecting pain perception and other physiological processes . Additionally, it interacts with enzymes involved in peptide metabolism, such as peptidases, which cleave the peptide bonds in this compound, thereby regulating its activity and availability in the body .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving opioid receptors, which are crucial for pain modulation and other physiological responses . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, this tripeptide has been shown to impact cellular proliferation and apoptosis, highlighting its potential role in cancer research and therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, such as opioid receptors and enzymes. By binding to these receptors, this compound can inhibit or activate their activity, leading to changes in cellular signaling and function . Additionally, this compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and gene expression . These interactions at the molecular level are crucial for understanding the broader effects of this compound on cellular and physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can be degraded by peptidases over time . Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate pain perception and other physiological responses without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as altered cellular metabolism and function . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to peptide metabolism and opioid signaling. It interacts with enzymes such as peptidases, which cleave the peptide bonds in this compound, regulating its activity and availability . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These interactions are essential for understanding the broader metabolic effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution of this compound is crucial for its potential therapeutic applications and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The use of automated peptide synthesizers can enhance efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group of tyrosine or the aromatic ring of phenylalanine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents or halogens.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced peptide bonds or amino acid residues.
Substitution: Halogenated or nitrated derivatives of tyrosine or phenylalanine.
Scientific Research Applications
Tyr-Pro-Phe has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Pro-Tyr): A cyclic dipeptide with similar structural features.
Cyclo(Pro-Hyp-Tyr): Another cyclic dipeptide with hydroxylated proline.
Cyclo(Pro-Phe): A cyclic dipeptide lacking the hydroxyl group of tyrosine.
Uniqueness
Tyr-Pro-Phe is unique due to its specific sequence and the presence of both aromatic and cyclic amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWNNJFKNDKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405408 | |
Record name | Tyr-Pro-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72122-59-9 | |
Record name | Tyr-Pro-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Tyr-Pro-Phe and its analogs?
A1: this compound and many of its analogs exhibit high affinity and selectivity for the μ-opioid receptor (MOR). [, , ] MOR is a G protein-coupled receptor primarily responsible for mediating the analgesic and euphoric effects of opioids.
Q2: How does the C-terminal modification of this compound influence its activity?
A2: Extending this compound with Proline and amidating the C-terminus yields morphiceptin (this compound-Pro-NH2), a potent and specific MOR agonist. [] This modification significantly enhances its affinity for MOR compared to the tripeptide alone.
Q3: Can modifications to this compound generate opioid receptor antagonists?
A3: Yes, specific modifications can transform this compound analogs into MOR antagonists. For instance, replacing Phenylalanine in position 4 of endomorphin-2 (this compound-Phe-NH2) with D-1-Naphthylalanine or D-2-Naphthylalanine results in peptides with antagonist activity at the MOR. []
Q4: What are the downstream effects of MOR activation by this compound analogs?
A4: Activation of MOR by these analogs leads to a cascade of intracellular events, including inhibition of adenylate cyclase, decreased cAMP levels, and modulation of ion channels. These effects ultimately result in decreased neuronal excitability and reduced pain transmission. []
Q5: Do this compound analogs interact with other opioid receptors besides MOR?
A5: While primarily targeting MOR, some analogs display affinity for other opioid receptors like the δ-opioid receptor (DOR). Interestingly, certain modifications can lead to mixed MOR agonist/DOR antagonist profiles, potentially offering therapeutic advantages in pain management. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C23H27N3O5. Its molecular weight is 425.48 g/mol.
Q7: How does the incorporation of D-amino acids impact the structure and activity of this compound analogs?
A7: Substituting D-amino acids, particularly at the Proline residue, can significantly influence the conformational flexibility and resistance to enzymatic degradation of these peptides. For instance, incorporating D-Proline in position 4 of β-casomorphin-5 (this compound-Pro-Gly) resulted in enhanced analgesic activity and increased resistance to proteolysis. []
Q8: What are the structural features of this compound analogs that contribute to their interaction with opioid receptors?
A8: Research suggests that the Tyrosine residue at the N-terminus, the Proline residue, and the aromatic ring of Phenylalanine are crucial for opioid receptor binding. The spatial arrangement of these pharmacophoric groups dictates the selectivity and affinity for different opioid receptor subtypes. [, ]
Q9: Can the conformational flexibility of this compound analogs be modified?
A9: Yes, replacing Proline with six-membered ring analogs like piperidine carboxylic acids in position 2 of endomorphin-2 can alter the conformational flexibility of the peptide backbone. While not always yielding increased activity, these modifications provide valuable insights into the structural requirements for optimal receptor interaction. []
Q10: How do modifications at the C-terminus of this compound affect its stability?
A10: Amidation of the C-terminus, as seen in morphiceptin, can increase resistance to enzymatic degradation compared to the free acid form. [] This modification is a common strategy in peptide drug design to enhance stability.
Q11: What are the challenges associated with the delivery of this compound analogs as therapeutic agents?
A11: These peptides are susceptible to rapid enzymatic degradation in vivo, limiting their bioavailability and duration of action. Additionally, they exhibit poor penetration across the blood-brain barrier, posing challenges for targeting central opioid receptors. [, ]
Q12: What strategies can be employed to improve the stability and bioavailability of this compound analogs?
A12: Several strategies can enhance their therapeutic potential, including: * Incorporation of D-amino acids []* Cyclization of the peptide backbone []* Conjugation to carrier molecules [, ]* Development of novel delivery systems like nanoparticles.
Q13: What are potential therapeutic applications of this compound analogs beyond analgesia?
A13: Research suggests potential applications in:
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